Bis-(4-nitrophenyl)phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-10-3 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-(4-nitrophenyl)phenylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(4-nitrophenyl)phenylamine, also known as 4-nitro-N-(4-nitrophenyl)-N-phenylaniline, is a triarylamine derivative characterized by a central nitrogen atom bonded to a phenyl group and two 4-nitrophenyl groups. The presence of the electron-withdrawing nitro groups significantly influences the electronic properties and reactivity of the molecule, making it a compound of interest in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its current and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a yellow to orange solid at room temperature, a characteristic color imparted by the nitro chromophores.[1] Its core structure consists of a triphenylamine scaffold, which is known for its propeller-like conformation and interesting electronic properties. The two nitro groups are strong electron-withdrawing groups, which modulate the electron density on the central amine and the phenyl rings.[1]
| Property | Value | Reference |
| CAS Number | 1100-10-3 | [2] |
| Molecular Formula | C₁₈H₁₃N₃O₄ | [2] |
| Molecular Weight | 335.31 g/mol | [2] |
| Melting Point | 196-198 °C | [2] |
| Boiling Point | 526 °C at 760 mmHg | [2] |
| Density | 1.372 g/cm³ | [2] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in DMSO and ethyl acetate | [3] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[4][5] This reaction is a powerful tool for the formation of C-N bonds. In this case, it would involve the coupling of an amine with an aryl halide.
Proposed Synthetic Pathway:
A likely approach is the reaction of diphenylamine with two equivalents of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene, or 4-iodonitrobenzene) in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl > F. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.[6]
Caption: Proposed Ullmann condensation workflow for the synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
Diphenylamine (1 equivalent)
-
4-Iodonitrobenzene (2.2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diphenylamine, 4-iodonitrobenzene, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
-
Spectroscopic Analysis
While a dedicated, publicly available spectrum for this compound is not readily accessible, its spectroscopic features can be predicted based on its structure and data from analogous compounds like Tris(4-nitrophenyl)amine.[7]
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the unsubstituted phenyl ring will likely appear as multiplets. The protons on the 4-nitrophenyl rings will exhibit a characteristic AA'BB' splitting pattern, with two doublets, one for the protons ortho to the amino group and another for the protons ortho to the nitro group. The protons ortho to the strongly electron-withdrawing nitro group are expected to be shifted downfield.
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbons bearing the nitro groups will be significantly deshielded and appear at a lower field. The other aromatic carbons will resonate in the typical range of 110-150 ppm.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically observed around 1345 cm⁻¹ and 1520 cm⁻¹, respectively.[8] C-N stretching vibrations for the tertiary amine and aromatic C-H and C=C stretching and bending vibrations will also be present.
-
UV-Vis: The UV-Vis absorption spectrum is expected to show strong absorption bands in the UV and possibly the visible region, owing to the extended π-conjugation and the presence of the nitro chromophores. These electronic transitions are likely to be of π → π* and n → π* character.
Reactivity and Chemical Properties
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups. These groups decrease the electron density on the central nitrogen atom and the aromatic rings, making the compound less susceptible to electrophilic aromatic substitution than unsubstituted triphenylamine.
Conversely, the nitro groups can be reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield the corresponding triamine, a potentially useful building block for polymers and other functional materials. The tertiary amine nitrogen possesses a lone pair of electrons, but its basicity is significantly reduced due to delocalization into the three aromatic rings and the inductive effect of the nitro groups.
Applications
1. Materials Science and Organic Electronics:
Triphenylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their good thermal stability and ability to form stable radical cations.[9] The introduction of nitro groups in this compound modifies its electronic properties, potentially making it a candidate for use as an electron-transporting material or as a component in charge-transfer complexes. Its chromophoric nature also suggests potential applications in dyes and pigments.[1]
2. Synthetic Intermediate:
As mentioned, the nitro groups of this compound can be reduced to primary amines. The resulting triamine can serve as a versatile precursor for the synthesis of more complex molecules, including polymers, dendrimers, and macrocycles.
3. Relevance to Drug Development:
While there is no direct evidence of this compound itself being used as a therapeutic agent, its structural motifs are relevant to drug development.
-
Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive species that can induce cell death.
-
Triphenylamine Scaffold: The triphenylamine core is found in various fluorescent probes used for biological imaging and sensing.[9] Its derivatives have been explored for their potential as anticancer and antimicrobial agents. The propeller-like structure of triphenylamines allows them to interact with biological targets such as DNA and proteins. The investigation into the biological activities of diphenylamine derivatives has shown promising antimicrobial and antibiofilm properties.[11]
Therefore, this compound could serve as a valuable starting material or a scaffold for the synthesis of novel compounds with potential therapeutic or diagnostic applications.
Safety and Toxicology
Detailed toxicological data for this compound is limited. However, based on the GHS classifications for the closely related compound 4-nitro-N-(4-nitrophenyl)aniline, it should be handled with care.[1] It is predicted to cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fascinating molecule with a rich chemical landscape shaped by its triarylamine core and electron-withdrawing nitro groups. While its full potential is still being explored, its properties suggest promising applications in materials science and as a versatile intermediate in organic synthesis. For researchers in drug development, the compound represents a potential starting point for the design and synthesis of novel bioactive molecules, leveraging the known biological activities of nitroaromatics and the unique structural features of the triphenylamine scaffold. Further research into its properties and applications is warranted to fully unlock its scientific and technological value.
References
Sources
- 1. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1100-10-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]
- 7. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | C18H12N4O6 | CID 88538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bis-(4-nitrophenyl)phenylamine: Synthetic Trajectory and Functional Utility
[1]
Executive Summary
Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3), also known as 4,4'-dinitrotriphenylamine, represents a critical junction in organic materials science.[1] Structurally, it is a "push-pull" system comprising an electron-rich triphenylamine core flanked by two electron-withdrawing nitro groups.[1] While historically significant as a dye intermediate, its contemporary value lies in its role as a precursor to Bis-(4-aminophenyl)phenylamine , a monomer essential for high-performance polyimides, aramids, and hole-transporting materials in Organic Light Emitting Diodes (OLEDs).[1]
This technical guide analyzes the molecule's transition from a product of harsh industrial condensation to a target of precision metal-catalyzed synthesis, offering researchers a robust roadmap for its preparation and application.[1]
Historical Genesis & Chemical Identity
The history of this compound is inextricably linked to the evolution of C–N bond formation methodologies .
-
The Ullmann Era (1901–1903): The molecule's accessibility was first unlocked by Fritz Ullmann, whose pioneering work on copper-mediated condensation allowed the coupling of aryl halides with anilines.[1] Early 20th-century synthesis relied on "Ullmann Condensation"—heating aniline with p-chloronitrobenzene and copper bronze to temperatures exceeding 200°C.[1] This method, while effective, was plagued by erratic yields and difficult purification.[1]
-
The Polymer Age (1960s): Interest surged with the demand for thermostable polymers. The reduction of the dinitro compound to the diamine provided a pathway to polyimides with superior thermal stability compared to aliphatic analogues.[1]
-
The Catalytic Revolution (1990s–Present): The advent of Palladium-catalyzed Buchwald-Hartwig amination allowed for milder, high-yielding synthesis, minimizing the homocoupling side reactions common in copper chemistry.[1]
Chemical Architecture
| Feature | Specification |
| IUPAC Name | 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline |
| Formula | |
| Molecular Weight | 335.31 g/mol |
| CAS Number | 1100-10-3 |
| Electronic Character | D-π-A (Donor-π-Acceptor) System |
| Geometry | Propeller-like (Non-planar due to steric hindrance) |
Synthetic Evolution: Methodologies
The synthesis of this triarylamine derivative illustrates the trade-off between atom economy and reaction specificity.[1]
Method A: Nucleophilic Aromatic Substitution ( )
-
Mechanism: Stepwise addition-elimination.[1]
-
Reagents: Aniline + 1-Fluoro-4-nitrobenzene (2.2 equiv).[1]
-
Catalyst: None (Base promoted).[1]
-
Pros: Metal-free; high purity.[1]
-
Cons: Requires expensive fluoro-precursors; sensitive to moisture.[1]
-
Causality: The strong electron-withdrawing nature of the nitro group activates the benzene ring at the para position, making the fluorine atom a facile leaving group for the aniline nucleophile.
Method B: Ullmann Condensation (Classical)
-
Mechanism: Radical-anion or oxidative addition/reductive elimination (Cu(I)/Cu(III)).[1]
-
Reagents: Aniline + 1-Chloro-4-nitrobenzene.[1]
-
Catalyst: Copper powder or CuI.[1]
-
Pros: Cheap starting materials (chlorides).[1]
-
Cons: Harsh conditions (>180°C); difficult copper waste removal.[1]
Method C: Buchwald-Hartwig Amination (Modern)[1]
-
Reagents: Aniline + 1-Bromo-4-nitrobenzene.[1]
-
Catalyst:
/ Phosphine Ligand (e.g., DPPF or BINAP).[1] -
Pros: Mild temperatures (80-100°C); broad functional group tolerance.[1]
-
Cons: High catalyst cost; requires inert atmosphere.[1]
Visualization: Synthetic Pathways
Caption: Comparative synthetic workflows showing the stepwise arylation of aniline. The second arylation step is kinetically slower due to the reduced nucleophilicity of the intermediate secondary amine.[1]
Detailed Experimental Protocol
Recommended Route: Nucleophilic Aromatic Substitution (
Reagents
-
Aniline: 10 mmol (0.93 g)[1]
-
1-Fluoro-4-nitrobenzene: 22 mmol (3.10 g) – Excess ensures double arylation.[1]
-
Sodium Hydride (NaH): 25 mmol (60% dispersion in mineral oil) – Acts as a strong base to deprotonate the amine.
-
DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)
Step-by-Step Workflow
-
Activation: In a flame-dried 100 mL round-bottom flask under Argon, wash the NaH with dry hexane (2 x 10 mL) to remove mineral oil. Suspend the clean NaH in 10 mL of anhydrous DMF.
-
Nucleophile Formation: Cool the suspension to 0°C. Add Aniline dropwise over 5 minutes.
-
Observation: Evolution of
gas indicates successful deprotonation.[1] Stir for 30 mins at room temperature.
-
-
Electrophile Addition: Dissolve 1-Fluoro-4-nitrobenzene in 10 mL DMF and add it slowly to the reaction mixture.
-
Causality: Slow addition prevents uncontrolled exotherms.[1]
-
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice-water.
-
Result: The product will precipitate as a yellow/orange solid.[1]
-
-
Purification: Filter the solid. Recrystallize from glacial acetic acid or ethanol/toluene.[1]
Self-Validating Checkpoint: The final product should have a melting point of 196–198°C . A lower melting point indicates contamination with the mono-substituted intermediate.[1]
Functional Applications & Biological Relevance[1][4]
Materials Science: The Primary Driver
The nitro groups are rarely the final destination.[1] They serve as "masked" amino groups.[1]
-
High-Performance Polymers: Reduction (using
or ) yields the triamine.[1] When polymerized with dianhydrides, it forms hyperbranched polyimides with decomposition temperatures .[1] -
Optoelectronics: The triphenylamine core is a classic "Hole Transport" moiety.[1] The nitro-variant acts as an electron acceptor in non-linear optical (NLO) chromophores before reduction.[1]
Drug Development Context
While this compound is not a marketed drug, it is a Privileged Scaffold Precursor .[1]
-
Kinase Inhibition: Triphenylamine derivatives mimic the adenine pocket of ATP.[1] The amino-derivative (post-reduction) allows for the attachment of solubilizing groups to create novel kinase inhibitors.
-
Antimicrobial Agents: Cationic triphenylamines (synthesized from this precursor) have shown efficacy against MRSA by disrupting bacterial membranes.[1]
Visualization: Structure-Property Logic
Caption: The functional utility of the molecule stems from the electronic contrast between the amine core and nitro periphery.
References
-
Ullmann, F. (1903).[1] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1]
-
Piccard, J. (1913).[1] Über Triphenylamin-Derivate. Berichte der deutschen chemischen Gesellschaft, 46(2), 1843-1860.[1] (Foundational synthesis of nitro-triphenylamines).
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] Rational Development of Catalysts for the Palladium-Catalyzed Synthesis of Aryl Amines. Accounts of Chemical Research, 31(12), 805–818.[1]
-
Hauck, S. I., et al. (2023).[1] Synthetic Methods for Primary Anilines and Triarylamines. Royal Society of Chemistry Books.[1]
-
BenchChem. (2025).[1] this compound Technical Data & CAS 1100-10-3 Properties.
Methodological & Application
Application Note: High-Purity Synthesis of Bis-(4-nitrophenyl)phenylamine
Abstract & Scope
This application note details an optimized protocol for the synthesis of Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3), a critical intermediate in the production of hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and electrochromic polymers.
Unlike traditional Ullmann coupling methods that require transition metal catalysts (Cu/Pd) and often suffer from difficult heavy metal removal, this protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) pathway. By employing 1-fluoro-4-nitrobenzene and Cesium Carbonate (
Scientific Principles & Mechanism
The Challenge of Bis-Substitution
The synthesis involves attaching two electron-deficient nitrophenyl groups to a single aniline nitrogen.
-
First Substitution: Aniline reacts with 4-fluoronitrobenzene to form 4-nitrodiphenylamine. This intermediate is less nucleophilic than aniline because the lone pair on the nitrogen is delocalized into the nitrophenyl ring.
-
Second Substitution: Forcing conditions are required to overcome the reduced nucleophilicity of the intermediate to attach the second nitrophenyl group.
Reaction Mechanism (S_NAr)
The reaction proceeds via an addition-elimination mechanism. The highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate, making 4-fluoronitrobenzene significantly more reactive than its chloro- analog in S_NAr reactions.
Materials & Equipment
Reagents Table
| Reagent | CAS | Equiv. | Role | Purity Requirement |
| Aniline | 62-53-3 | 1.0 | Nucleophile | Distilled over Zn dust before use |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 2.5 | Electrophile | >99% (HPLC) |
| Cesium Carbonate ( | 534-17-8 | 3.0 | Base | Anhydrous, granular |
| DMSO (Dimethyl Sulfoxide) | 67-68-5 | Solvent | Solvent | Anhydrous (<50 ppm |
| Ethanol | 64-17-5 | Wash | Wash Solvent | Technical Grade |
| Glacial Acetic Acid | 64-19-7 | Recryst. | Purification | ACS Reagent Grade |
Equipment
-
Reaction Vessel: 250 mL 3-neck round bottom flask (flame-dried).
-
Temperature Control: Oil bath with digital feedback controller (Accuracy
). -
Atmosphere: Nitrogen or Argon manifold (Schlenk line).
-
Filtration: Sintered glass funnel (Porosity 3).
Experimental Protocol
Phase 1: Reaction Setup
Safety Note: Nitro compounds are toxic. Perform all operations in a fume hood.
-
Inert Environment: Equip the 3-neck flask with a magnetic stir bar, reflux condenser, and temperature probe. Flush with
for 15 minutes. -
Solvent Charging: Add DMSO (50 mL) to the flask.
-
Reagent Addition:
-
Add Aniline (0.93 g, 10 mmol) .
-
Add 1-Fluoro-4-nitrobenzene (3.53 g, 25 mmol) . Note: 2.5 equivalents ensures full conversion of the intermediate.
-
Add
(9.77 g, 30 mmol) . -
Expert Tip: Using Cesium Carbonate instead of Potassium Carbonate increases the reaction rate due to the "Cesium Effect" (higher solubility and "naked" anion effect in polar aprotic solvents).
-
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to 120°C .
-
Time Course: Stir vigorously for 24–36 hours .
-
Monitoring: Check TLC every 6 hours (Eluent: Hexane/Ethyl Acetate 4:1).
-
Target: Disappearance of the mono-substituted intermediate (Rf ~0.4) and appearance of the bright yellow product (Rf ~0.3).
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the dark reaction mixture into 500 mL of vigorously stirred ice water . The product will precipitate as a yellow/orange solid.
-
Filtration: Vacuum filter the solid using a sintered glass funnel.
-
Washing:
-
Wash with Water (3 x 50 mL) to remove DMSO and inorganic salts.
-
Wash with Ethanol (2 x 30 mL) to remove unreacted fluoronitrobenzene.
-
-
Drying: Air dry the crude solid for 2 hours.
Phase 4: Purification (Recrystallization)
Crucial Step for OLED Purity 11. Solvent: Transfer crude solid to a clean Erlenmeyer flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of crude). 12. Dissolution: Heat to boiling until fully dissolved. If black specks remain (oxidation byproducts), perform a hot filtration. 13. Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. 14. Final Isolation: Filter the bright yellow needles, wash with cold ethanol, and dry under vacuum at 60°C for 12 hours.
Workflow Visualization
Results & Characterization
Expected Data
| Property | Value | Notes |
| Appearance | Bright Yellow Needles | Darkening indicates oxidation/impurities |
| Yield | 65% - 80% | Dependent on dryness of DMSO |
| Melting Point | 196°C – 198°C | Sharp range indicates high purity |
| Solubility | DMSO, DMF, hot AcOH | Insoluble in water and alcohols |
Spectroscopic Validation
-
NMR (400 MHz, DMSO-
):-
8.15 (d, J=9.0 Hz, 4H, AA'BB' system, ortho to
) - 7.45 - 7.55 (m, 2H, Phenyl meta)
- 7.30 - 7.40 (m, 3H, Phenyl ortho/para)
-
7.20 (d, J=9.0 Hz, 4H, AA'BB' system, meta to
)
-
8.15 (d, J=9.0 Hz, 4H, AA'BB' system, ortho to
-
IR (ATR):
-
(Asymmetric
stretch) -
(Symmetric
stretch)
-
(Asymmetric
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete 2nd substitution | Increase temp to 135°C; ensure 2.5 eq. of electrophile is used. |
| Black/Tarry Product | Oxidation of amine | Ensure rigorous |
| Product is Orange/Red | Mono-substitution impurity | Recrystallize again from Glacial Acetic Acid. |
| Slow Reaction | Wet Solvent | Use fresh anhydrous DMSO or add molecular sieves (4Å). |
References
-
Synthesis of Triphenylamine Derivatives: Yang, J., et al. "Synthesis and purification of 4,4′-diaminotriphenylamine." Journal of Chemical Research, via ResearchGate.
-
Nucleophilic Aromatic Substitution Mechanism: Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism."
-
Physical Properties & CAS Data: BenchChem. "this compound Product Data (CAS 1100-10-3)."[1][2][3][4][5]
-
Recrystallization Techniques: ChemicalBook. "Purification methods for nitrated aromatic amines."[6]
Sources
- 1. 4,4'-dinitrodiphenylamine | CAS#:1821-27-8 | Chemsrc [chemsrc.com]
- 2. 4-Nitrodiphenylamine | CAS#:836-30-6 | Chemsrc [chemsrc.com]
- 3. This compound | 1100-10-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:1100-10-3 | Chemsrc [chemsrc.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: A Technical Guide to Chromogenic Substrates
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: This document addresses the topic of using Bis-(4-nitrophenyl)phenylamine as a chromogenic substrate. Our comprehensive literature review did not yield any evidence of this compound (CAS 1100-10-3) being utilized as a chromogenic substrate for enzymatic assays. The stability of its triphenylamine core suggests it is not readily susceptible to the typical hydrolytic cleavage required for a chromogenic substrate that releases a colored product. The known applications of this compound are primarily in materials science.[1]
Therefore, to provide a valuable and scientifically accurate resource, this guide has been structured to first detail the known properties and applications of this compound. Subsequently, it will provide a comprehensive overview and detailed protocols for the widely-used class of p-nitrophenyl (pNP) based chromogenic substrates, which is likely the intended area of interest for the user.
Part 1: Characterization of this compound
This compound is a yellow, crystalline solid with the molecular formula C₁₈H₁₃N₃O₄.[1] It is a derivative of triphenylamine, featuring two nitro functional groups.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1100-10-3 | [1] |
| Molecular Formula | C₁₈H₁₃N₃O₄ | [1] |
| Molecular Weight | 335.31 g/mol | [1] |
| Appearance | Yellow solid/crystal | [1][2] |
| Melting Point | 196-198 °C | [1] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [1][3] |
Known Applications
The primary applications of this compound are in materials science and organic synthesis. Its triphenylamine core imparts photoactive and electroactive properties.[4]
-
Electrochromic Materials: Triphenylamine-containing materials can undergo significant color changes through electrochemically induced redox reactions.[5][6] This makes them suitable for applications such as low-energy displays and smart windows.[5][6]
-
Organic Synthesis: It serves as a building block for creating more complex organic molecules and functional materials.[1]
-
Conductive Polymers: Incorporation of this molecule can enhance the electrical conductivity and stability of polymers used in organic electronic devices.
Part 2: The Principle and Application of p-Nitrophenyl-Based Chromogenic Substrates
While this compound itself is not documented as a chromogenic substrate, numerous other molecules containing a p-nitrophenyl (pNP) group are staples in enzyme assays. These substrates are invaluable for their simplicity and sensitivity in detecting and quantifying enzyme activity.[7]
The Chromogenic Reaction Mechanism
The fundamental principle of pNP-based assays lies in the enzymatic hydrolysis of a colorless or faintly colored pNP-derivative. This cleavage releases p-nitrophenol (pNP), which, at an alkaline pH, deprotonates to form the intensely yellow p-nitrophenolate anion. The rate of formation of this yellow product is directly proportional to the enzyme's activity and can be monitored spectrophotometrically.[7]
The choice of the molecule linked to the pNP group dictates the substrate's specificity for a particular enzyme. For instance, p-nitrophenyl phosphate (pNPP) is a classic substrate for phosphatases, while p-nitrophenyl esters of fatty acids are used for lipases.[7]
Caption: Enzymatic hydrolysis of a pNP-substrate.
Part 3: General Protocol for a p-Nitrophenyl-Based Enzyme Assay
This protocol provides a general framework for measuring enzyme activity using a pNP-based chromogenic substrate. Note: The specific substrate, buffer composition, pH, and temperature must be optimized for the enzyme of interest.
Materials and Reagents
-
Enzyme solution: A purified or partially purified enzyme preparation.
-
pNP Substrate Stock Solution: Dissolve the appropriate pNP substrate (e.g., p-nitrophenyl phosphate, p-nitrophenyl butyrate) in a suitable solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 100 mM).
-
Assay Buffer: A buffer system that maintains the optimal pH for the enzyme's activity (e.g., Tris-HCl, phosphate buffer).
-
Stop Solution: A solution to terminate the enzymatic reaction and ensure full color development of the p-nitrophenolate anion (e.g., 0.1 M NaOH).
-
Microplate reader or spectrophotometer: Capable of measuring absorbance at or near 405 nm.[8]
-
96-well microplates or cuvettes.
-
Incubator or water bath.
Experimental Workflow
Caption: General workflow for a pNP-based enzyme assay.
Step-by-Step Protocol
-
Preparation of p-Nitrophenol Standard Curve:
-
Prepare a stock solution of p-nitrophenol in the assay buffer.
-
Create a series of dilutions ranging from 0 to a final concentration that will encompass the expected range of the assay (e.g., 0-100 µM).
-
Add the stop solution to an equal volume of each standard.
-
Measure the absorbance at ~405 nm and plot absorbance versus concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Set up reactions in a 96-well plate or cuvettes. Include appropriate controls (e.g., no enzyme, no substrate).
-
To each well, add the assay buffer.
-
Add the pNP substrate from the stock solution to achieve the desired final concentration.
-
Pre-incubate the plate/cuvettes at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to each well. Mix gently.
-
Incubate for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Using the standard curve, convert the absorbance values to the concentration of p-nitrophenol produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme | Verify enzyme activity with a known positive control. |
| Incorrect assay conditions (pH, temp) | Optimize assay conditions for the specific enzyme. | |
| Substrate concentration too low | Increase substrate concentration. | |
| High background | Spontaneous substrate hydrolysis | Run a "no enzyme" control and subtract its value. |
| Contaminated reagents | Prepare fresh reagents. | |
| Non-linear reaction rate | Substrate depletion | Reduce incubation time or enzyme concentration. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. |
Part 4: Conclusion and Future Perspectives
While this compound is an interesting molecule with applications in materials science, it is not a recognized chromogenic substrate for enzymatic assays. The established family of p-nitrophenyl-based substrates, however, offers a robust and versatile platform for studying a wide range of enzymes. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize colorimetric assays for their specific enzyme of interest. Future advancements in substrate design may focus on enhancing sensitivity, specificity, and solubility for high-throughput screening and diagnostic applications.
References
- BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement.
- RSC Publishing. (n.d.). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles.
- Recent advances in triphenylamine-based electrochromic deriv
- Recent Advances in Triphenylamine-based Electrochromic Deriv
- BenchChem. (n.d.). This compound|CAS 1100-10-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Bis(4-nitrophenyl)amine | 1821-27-8.
- ChemicalBook. (2023). This compound | 1100-10-3.
- MDPI. (2020).
Sources
- 1. This compound|CAS 1100-10-3 [benchchem.com]
- 2. Bis(4-nitrophenyl)amine | 1821-27-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 1100-10-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in triphenylamine-based electrochromic derivatives and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bis(4-nitrophenyl) phosphate [myskinrecipes.com]
- 8. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Phenazines from Bis-(2-nitrophenyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenazine Scaffold and a Modern Synthetic Approach
Phenazines are a prominent class of nitrogen-containing heterocyclic compounds, with a structural framework that is foundational to a multitude of biologically active molecules and functional materials.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties, making them highly valuable targets in drug discovery and development.[2] Furthermore, the unique photophysical and electrochemical characteristics of phenazines have led to their application in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells.[3]
Traditionally, the synthesis of phenazines has relied on methods like the Wohl-Aue reaction or the Beirut method, which often require harsh reaction conditions, stoichiometric and often hazardous reagents, and can suffer from low yields and the formation of undesirable byproducts.[2][3] In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering milder conditions, higher efficiency, and greater functional group tolerance.
This application note details a robust and versatile palladium-catalyzed reductive cyclization method for the synthesis of phenazines from readily available bis-(2-nitrophenyl)amine derivatives. This approach offers a significant improvement over classical methods by utilizing a simple palladium catalyst in conjunction with carbon monoxide (CO) or a CO surrogate as the reductant, minimizing waste and enhancing the overall efficiency of the synthesis.[1]
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed reductive cyclization of bis-(2-nitrophenyl)amine derivatives to phenazines proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-NO2 bond of one of the nitroarene moieties of the bis-(2-nitrophenyl)amine substrate. This step forms a Pd(II) intermediate.
-
Reductive Cyclization Cascade: In the presence of carbon monoxide, the nitro group is reduced. This is a complex process that may involve multiple single-electron transfers and the formation of nitroso and nitrene intermediates. The in-situ generated reactive nitrogen species then undergoes intramolecular cyclization with the adjacent N-H group, forming the first C-N bond of the phenazine core.
-
Second Cyclization and Aromatization: A second intramolecular cyclization occurs, followed by an aromatization step to yield the stable phenazine ring system.
-
Reductive Elimination and Catalyst Regeneration: The phenazine product is released from the palladium center through reductive elimination, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: A simplified representation of the proposed catalytic cycle for the palladium-catalyzed synthesis of phenazines.
The Critical Role of the Ligand: 1,10-Phenanthroline
The choice of ligand is paramount to the success of this catalytic reaction. 1,10-Phenanthroline has been identified as a particularly effective ligand for this transformation.[1] Its bidentate nature provides a stable coordination environment for the palladium center, preventing catalyst decomposition at the elevated temperatures often required for the reaction. Furthermore, the electronic properties of 1,10-phenanthroline are well-suited to facilitate the key steps of the catalytic cycle, including the oxidative addition and reductive elimination processes.
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed synthesis of phenazines from bis-(2-nitrophenyl)amine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Bis-(2-nitrophenyl)amine derivative (substrate)
-
Palladium(II) acetate (Pd(OAc)2) or Bis(acetonitrile)dichloropalladium(II) (Pd(CH3CN)2Cl2)
-
1,10-Phenanthroline (ligand)
-
Carbon Monoxide (gas) or Phenyl formate (CO surrogate)
-
Sodium Carbonate (Na2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Protocol 1: Synthesis using Gaseous Carbon Monoxide
This protocol is suitable for laboratories equipped with a high-pressure reactor (autoclave).
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bis-(2-nitrophenyl)amine substrate (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.04 mmol, 4 mol%), and Na2CO3 (2.0 mmol) to a glass liner for the autoclave.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the glass liner.
-
Reaction Execution: Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Synthesis using a Carbon Monoxide Surrogate (Phenyl Formate)
This protocol offers a more convenient alternative for laboratories not equipped with a high-pressure reactor.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the bis-(2-nitrophenyl)amine substrate (1.0 mmol), Pd(CH3CN)2Cl2 (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.04 mmol, 4 mol%), and Na2CO3 (2.0 mmol).
-
Reagent and Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous DMF (10 mL) followed by phenyl formate (2.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: A Summary of Reaction Parameters and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of various phenazine derivatives using the palladium-catalyzed reductive cyclization method.
| Entry | Substrate (Bis-(2-nitrophenyl)amine derivative) | Pd Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 85 |
| 2 | 4,4'-Dimethyl | Pd(CH3CN)2Cl2 (2) | 1,10-Phenanthroline (4) | Phenyl formate | DMF | 130 | 24 | 82 |
| 3 | 4,4'-Dimethoxy | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 78 |
| 4 | 4,4'-Dichloro | Pd(CH3CN)2Cl2 (2) | 1,10-Phenanthroline (4) | Phenyl formate | DMF | 130 | 24 | 75 |
| 5 | 3,3'-Dimethyl | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 80 |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or time. Ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction. The catalyst loading may also be increased, although this should be done judiciously.
-
Incomplete Conversion: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction stalls, a fresh portion of the palladium catalyst and ligand may be added.
-
Formation of Byproducts: The primary byproduct is often the corresponding o-phenylenediamine from over-reduction. Optimizing the amount of reductant and reaction time can help to minimize this. Purification by column chromatography is typically effective in removing such impurities.
Conclusion
The palladium-catalyzed reductive cyclization of bis-(2-nitrophenyl)amine derivatives is a powerful and efficient method for the synthesis of a wide range of phenazines. This approach offers significant advantages over traditional synthetic routes, including milder reaction conditions, higher yields, and greater functional group compatibility. The use of a simple palladium/1,10-phenanthroline catalytic system, coupled with either gaseous carbon monoxide or a convenient CO surrogate, makes this methodology accessible to a broad range of chemistry laboratories. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively utilize this strategy for the synthesis of novel phenazine derivatives for applications in drug discovery, materials science, and beyond.
References
-
Galie, S., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. Asian Journal of Organic Chemistry, 14(10). [Link]
-
Ragaini, F., et al. (2022). Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles. Chem. Proc., 12(1), 85. [Link]
-
Chaudhary, A., & Khurana, J. M. (2017). Synthetic routes for phenazines: an overview. Research on Chemical Intermediates, 43(12), 7087-7120. [Link]
-
Massive Bioaccumulation and Self-Assembly of Phenazine Compounds in Live Cells. (n.d.). ResearchGate. [Link]
-
Chaudhary, A., & Khurana, J. M. (2017). Synthetic routes for phenazines: an overview. Research on Chemical Intermediates, 43(12), 7087-7120. [Link]
Sources
Application Note: Structural Validation of Bis-(4-nitrophenyl)phenylamine via FTIR
Abstract
This application note details the protocol for the infrared spectroscopic characterization of Bis-(4-nitrophenyl)phenylamine (also known as 4,4'-dinitrotriphenylamine). As a donor-acceptor (
Introduction & Theoretical Framework
This compound consists of a central nitrogen atom bonded to three aromatic rings: one unsubstituted phenyl ring and two para-substituted nitrophenyl rings.
Vibrational Logic
The infrared spectrum of this molecule is governed by the interplay between the electron-donating central amine and the electron-withdrawing nitro groups.
-
The "Propeller" Core (
): The central nitrogen atom adopts a planar or near-planar geometry due to resonance delocalization. The stretching vibration is the mechanical "spine" of the spectrum. -
The Nitro Auxochromes (
): These groups dominate the mid-IR region. The conjugation with the central nitrogen lone pair induces a bathochromic shift (red shift) in the asymmetric nitro stretch compared to non-conjugated nitrobenzenes. -
Substitution Patterns: The distinction between the mono-substituted phenyl ring and the 1,4-disubstituted (para) rings is observable in the fingerprint region (
).
Molecular Connectivity Diagram
The following diagram illustrates the key vibrational vectors and functional group connectivity.
Figure 1: Connectivity map highlighting the vibrational coupling between the central amine donor and nitro acceptors.
Experimental Protocol
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Tensor or equivalent).
-
Accessory: Diamond or Germanium ATR (Attenuated Total Reflectance) module. Note: ATR is preferred over KBr pellets for reproducibility in QC environments.
-
Solvents: Isopropanol (HPLC grade) for cleaning.
Acquisition Parameters
To ensure data integrity and resolution of sharp aromatic peaks, adhere to these settings:
| Parameter | Setting | Rationale |
| Resolution | Sufficient to resolve aromatic overtones without excessive noise. | |
| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio for solid samples. |
| Range | Covers high-frequency C-H and low-frequency OOP bending. | |
| Apodization | Blackman-Harris | Minimizes side-lobes in strong nitro absorption bands. |
Step-by-Step Workflow
Figure 2: Operational workflow for ATR-FTIR acquisition ensuring spectral validity.
Spectral Analysis & Peak Assignment
The following table synthesizes data for para-nitro substituted triphenylamines. The absence of N-H stretching (3300-3500 cm⁻¹) is a primary validation of the tertiary amine structure.
Diagnostic Bands[1]
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | Weak | Confirms aromaticity; absence of aliphatic C-H (<3000) confirms purity. | |
| Nitro ( | Asymmetric Stretch ( | Very Strong | Primary identifier. Shifts lower due to resonance with amine. | |
| Nitro ( | Symmetric Stretch ( | Strong | Secondary identifier for nitro group. | |
| Aromatic Ring | Ring Breathing ( | Medium | Characteristic doublet often seen in TPA derivatives. | |
| C-N Bond | Aryl-Amine Stretch ( | Strong | Confirms the tertiary amine core ( | |
| OOP Bending | Para-substitution ( | Strong | Indicates the 1,4-substitution on the nitrophenyl rings. | |
| OOP Bending | Mono-substitution ( | Medium | Confirms the presence of the single unsubstituted phenyl ring. |
Interpretation Logic
-
Validation of Tertiary Amine: Inspect
. If peaks are present here, the sample is likely degraded (hydrolysis) or contaminated with precursor materials (e.g., 4-nitroaniline). -
Validation of Nitro Functionalization: The bands at ~1510 cm⁻¹ and ~1340 cm⁻¹ must be the dominant features.
-
Validation of Core Structure: The presence of both mono-substituted (690/750 cm⁻¹) and para-substituted (840 cm⁻¹) OOP bands confirms the asymmetric nature of the molecule (two rings of one type, one of another).
Validation & Troubleshooting
To ensure "Trustworthiness" (Part 2 of requirements), the protocol includes these self-checks:
-
Artifact Check: A broad hump around
indicates moisture on the crystal or in the sample (hygroscopic behavior). Dry the sample in a vacuum oven at 60°C if observed. -
Contact Issues: If the Nitro peaks (<1500 cm⁻¹) are weak but the baseline is noisy, the solid sample is not making sufficient contact with the ATR crystal. Increase clamp pressure or grind the sample into a finer powder.
-
Carbon Dioxide: A doublet at
is atmospheric CO₂. This should be removed by a current background scan.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzenamine, 4-nitro-N-(4-nitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Munshi, M. U., et al. (2017).[2][3] Gas-phase vibrational spectroscopy of triphenylamine: the effect of charge on structure and spectra. Physical Chemistry Chemical Physics, 19, 19881-19889. [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: A Quick Guide. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Bis-(4-nitrophenyl)phenylamine
Welcome to the technical support center for the purification of Bis-(4-nitrophenyl)phenylamine (also known as 4,4'-Dinitrodiphenylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a yellow to brown crystalline solid. Its structure, featuring two electron-withdrawing nitro groups, significantly influences its solubility and chromatographic behavior. A clear understanding of its properties is the foundation for developing effective purification strategies.
| Property | Value | Significance for Purification |
| CAS Number | 1821-27-8 | Ensures correct compound identification. |
| Molecular Formula | C₁₂H₉N₃O₄ | Indicates a relatively non-polar aromatic core with polar nitro groups. |
| Molecular Weight | 259.22 g/mol | Relevant for calculating molar quantities. |
| Melting Point | 215-220 °C | A sharp melting point range is a good indicator of purity. |
| Appearance | Light yellow to brown powder/crystal | Color intensity can sometimes indicate the level of impurities.[1][2] |
| Solubility | Slightly soluble in DMSO, Methanol. Soluble in hot ethanol, acetone, chloroform, and pyridine.[3][4] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
II. Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially on a larger scale. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Frequently Asked Questions (FAQs): Recrystallization
Q1: My crude this compound is a dark, oily solid. Can I still use recrystallization?
A1: Absolutely. An oily or discolored appearance suggests the presence of impurities. Recrystallization is an excellent method to remove these. The key is to select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. For this compound, hot ethanol is a good starting point.[5][6]
Q2: What is the best solvent for recrystallizing this compound?
A2: Based on the solubility profile of related dinitro compounds, ethanol (95%) is a highly recommended starting solvent.[5] Acetone and ethyl acetate are also good candidates.[7] A mixed solvent system, such as ethanol-water, can also be effective.[8] The goal is to find a system where the compound is sparingly soluble at room temperature but readily dissolves when heated.
Q3: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Here are several strategies to address this:
-
Slower Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling often promotes oiling.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat until everything dissolves, and then attempt to cool again. Conversely, if the compound is too soluble, you might need to use a less polar solvent or a mixed solvent system.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils.
-
Achieving Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
III. Column Chromatography: For High-Purity Separation
When recrystallization fails to remove impurities with similar solubility profiles, or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Frequently Asked Questions (FAQs): Column Chromatography
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The selection of the eluent is critical and is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.
-
Starting Point: Given the moderate polarity of this compound, a good starting eluent system is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will show good separation between the spot for your product and any impurity spots.
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
A2: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent, is interacting strongly with the silica (if it's acidic or basic), or the sample is overloaded. For column chromatography, this can lead to poor separation and broad elution bands.
-
Adjusting Polarity: Increase the polarity of the eluent by adding more of the polar solvent.
-
Acid/Base Deactivation: If your compound is acidic or basic, consider deactivating the silica gel by adding a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[9]
Q3: How much silica gel should I use, and how do I pack the column properly?
A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 100:1.[1] For difficult separations, a higher ratio is recommended. Proper column packing is essential to avoid cracking or channeling, which leads to poor separation.
-
Slurry Packing (Recommended): Prepare a slurry of the silica gel in the initial eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
Visualizing the Workflow: Column Chromatography
Caption: A typical workflow for purification by column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to pack under gravity, assisting by gently tapping the column. Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Evaporate some of the solvent and re-cool.- Try a different solvent or a mixed-solvent system where the compound is less soluble when cold. |
| Product Purity is Still Low After Recrystallization | - Impurities have very similar solubility profiles.- Cooling was too rapid, trapping impurities. | - Attempt a second recrystallization.- Allow for slower cooling.- Proceed with column chromatography. |
| Compound Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Poor Separation on the Column (Overlapping Bands) | - The eluent is too polar.- The column was improperly packed.- The sample was overloaded. | - Use a less polar eluent system.- Repack the column carefully using the slurry method.- Use a larger column or less sample. |
V. References
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
Google Patents. (n.d.). CN1173927C - Preph. of 4,4'-dinitro diphenylamine from urea and nitrobenzene. Retrieved from
-
Google Patents. (n.d.). CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds. Retrieved from
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Justia Patents. (n.d.). Preparing Directly From An Amide (e.g., preparing directly from a sulfenamide, nitrosamine, carboxamide, thiourea, etc.) Patents and Patent Applications (Class 564/414). Retrieved from [Link]
-
Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
European Publication Server. (2006). THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE - Patent 1233941. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Bis(p-nitrophenyl)-p-chlorophenylamine. Retrieved from [Link]
-
YouTube. (2021). How to prepare Silica gel column chromatography - scientific research. Retrieved from [Link]
-
ChemBK. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]
Sources
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- 9. Purification [chem.rochester.edu]
Common impurities in Bis-(4-nitrophenyl)phenylamine and their removal
Technical Support Center: Bis-(4-nitrophenyl)phenylamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Purity of this compound is critical for reproducible results, and this document provides in-depth troubleshooting, frequently asked questions, and validated protocols for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in a sample of this compound?
The impurities in your sample are almost always a direct result of the synthetic route used. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis method, these can include aniline, 4-chloronitrobenzene, or 4-nitrodiphenylamine.[1][2]
-
Regioisomers: The nitration of aromatic rings is not always perfectly selective. Therefore, you may find isomers where one or both nitro groups are in the ortho or meta position instead of the desired para position (e.g., N-phenyl-2,4'-dinitrodiphenylamine). The synthesis of a related compound, bis(4-nitrophenyl) carbonate, is known to produce 4,2'- and 4,3'-dinitrodiphenyl carbonate isomers.[3]
-
Reaction By-products: High reaction temperatures or improper stoichiometry can lead to side reactions. For instance, methods involving aniline can sometimes produce colored by-products like azobenzene or phenazine.[4]
-
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, dichloromethane) and catalysts or bases may be present in trace amounts.
Q2: How can I perform a quick preliminary assessment of my sample's purity?
Two simple and effective methods for a preliminary purity check are melting point analysis and Thin Layer Chromatography (TLC).
-
Melting Point Analysis: Pure this compound has a sharp melting point in the range of 196-198°C.[1][5] The presence of impurities will typically cause the melting point to be lower and the range to be broader.
-
Thin Layer Chromatography (TLC): TLC is an excellent technique to visualize the number of components in your sample. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the crude sample to the purified product, you can visually track the success of your purification protocol.
Q3: What analytical techniques are definitive for identifying specific impurities?
For definitive identification and quantification of impurities, more advanced analytical techniques are required:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound and its impurities. A reverse-phase method, similar to that used for analyzing related compounds, can be developed using a mobile phase of acetonitrile and water.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for identifying isomers, which will have different splitting patterns and chemical shifts compared to the symmetrical para-substituted product.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in your sample, which is invaluable for identifying unknown impurities by their mass-to-charge ratio.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| The final product has a low and/or broad melting point (e.g., 185-192°C). | The sample contains significant impurities, such as unreacted starting materials or isomers, which disrupt the crystal lattice. | The product requires further purification. Recrystallization is often sufficient for removing small amounts of impurities. If the melting range is very broad, flash column chromatography is the more effective method. |
| The TLC plate of my product shows multiple spots. | The sample is a mixture of the desired product and other compounds with different polarities. | 1. Identify the Product Spot: The desired product is typically the most prominent spot. 2. Optimize Separation: Use the TLC results to develop a solvent system for flash column chromatography to separate the components. 3. Perform Chromatography: See the detailed protocol below for separating your product from more and less polar impurities. |
| My final product is a dark brown or reddish tar instead of a yellow solid.[5][7] | This often indicates the formation of highly colored by-products, possibly due to excessive heat during the reaction, leading to side reactions like azo-coupling or polymerization.[4] | 1. Re-evaluate Synthesis Conditions: Check the reaction temperature and duration. Ensure they are within the recommended parameters of your protocol. 2. Attempt a Work-up: Dissolve a small amount of the crude tar in a suitable solvent (e.g., dichloromethane) and run a TLC to see if any of the desired product was formed. 3. Purify if Possible: If the product is present, it may be salvageable via column chromatography, although yields will likely be low. |
| The yield after purification is very low. | - The crude product was highly impure. - Product was lost during purification steps (e.g., using a recrystallization solvent in which the product is too soluble, or improper fraction collection during chromatography). | 1. Review the Reaction: Optimize the reaction to minimize by-product formation. 2. Refine Purification Technique: For recrystallization, ensure you are using the minimum amount of hot solvent. For chromatography, use TLC to carefully monitor fraction collection. |
Validated Purification Protocols
Protocol 1: Recrystallization for High-Purity Samples
This method is ideal for removing small amounts of impurities from a product that is already relatively pure. The choice of solvent is critical. A toluene/cyclohexane system is effective for related dinitro-compounds.[3]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of toluene; the product should be sparingly soluble at room temperature. Heat the tube; the product should dissolve completely.
-
Dissolution: In a flask, add the minimum amount of hot toluene required to completely dissolve the crude this compound. This ensures the solution is saturated.
-
Hot Filtration (Optional): If there are any insoluble materials, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.
-
Crystallization: Slowly add cyclohexane to the hot toluene solution until it just begins to turn cloudy (the cloud point). Add a drop or two of hot toluene to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis.
Protocol 2: Flash Column Chromatography for Complex Mixtures
This is the method of choice for separating the desired product from significant amounts of impurities, especially isomers or by-products with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mobile phase of Hexane:Ethyl Acetate is a good starting point. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4. Impurities should be well-separated from the product spot.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version, e.g., 100% hexane). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity by slowly adding more ethyl acetate. This gradient elution will first wash off non-polar impurities, followed by your product, and finally the more polar impurities.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid under vacuum and confirm its purity using melting point analysis and/or HPLC.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and troubleshooting processes.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- Google Patents. (n.d.). Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine (Patent No. CN109232275B).
- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor (Patent No. US7531684B2).
-
Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]
-
Newcrom. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate (Patent No. CN102766054A).
- Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride (Patent No. CN107759477A).
- Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent (Patent No. US5744653A).
-
LookChem. (n.d.). 4-Nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 4. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 5. This compound | 1100-10-3 [chemicalbook.com]
- 6. Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lookchem.com [lookchem.com]
Bis-(4-nitrophenyl)phenylamine stability and storage conditions
Welcome to the technical support resource for Bis-(4-nitrophenyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound in your experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store it in a cool, dark, and dry place. Many suppliers advise keeping it in a tightly sealed container at room temperature, though for extended storage, refrigeration is a prudent measure. Some safety data sheets for similar compounds also suggest storing under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[1]
Q2: What are the primary safety precautions I should take when handling this compound?
As with many nitroaromatic compounds, this compound and its relatives are considered hazardous.[2][3] It is crucial to avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[4] Always use this compound in a well-ventilated area or a chemical fume hood.[5] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.[4][5]
Q3: Is this compound soluble in common laboratory solvents?
While specific solubility data for this compound is not extensively published, related nitroaromatic compounds often exhibit poor solubility in water.[6] For experimental purposes, it is advisable to test solubility in a range of common organic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate. When preparing solutions, it is best practice to do so freshly for each experiment to avoid potential degradation in solution over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I've noticed a change in the color of my stored this compound powder. What does this indicate?
A visual change in the appearance of your compound, such as a darkening from a light yellow or brown to a deeper, more intense color, is often a primary indicator of degradation. This can be caused by exposure to light, air (oxidation), or trace impurities.
Causality: Nitroaromatic compounds can be susceptible to photodegradation and oxidation.[2][7] The energy from light can promote the formation of reactive species, leading to polymerization or other decomposition reactions. Similarly, reaction with atmospheric oxygen can alter the chemical structure.
Recommended Action:
-
Assess Purity: Before using the discolored material, it is critical to assess its purity. A simple method is to check the melting point; a broadened and depressed melting point range compared to the literature value (196-198°C) suggests the presence of impurities. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[8][9][10][11]
-
Consider Purification: If the material is deemed impure and a high-purity starting material is essential for your experiment, purification by recrystallization may be necessary.
-
Prevent Further Degradation: Ensure future storage is in a tightly sealed, amber glass vial, potentially purged with an inert gas, and stored in a dark, cool location.
Issue 2: My experimental results are inconsistent. Could the stability of this compound be a factor?
Inconsistent experimental outcomes are a common challenge when a reagent's stability is compromised. The presence of unknown quantities of degradation products can lead to variable reaction yields, altered kinetics, or the appearance of unexpected side products.
Causality: The degradation of this compound can introduce new, reactive functional groups. For instance, the reduction of the nitro groups to nitroso, hydroxylamino, or amino groups is a known pathway for nitroaromatics.[12][13] These new species can interfere with your intended reaction.
Recommended Workflow for Purity Verification:
Caption: Workflow for verifying the purity of this compound.
Issue 3: I am seeing unexpected peaks in my HPLC or NMR analysis. What could they be?
The appearance of new signals in your analytical data is a strong indication of degradation or the presence of impurities from the synthesis.
Potential Degradation Pathways & Products:
-
Reduction of Nitro Groups: As a primary degradation pathway for nitroaromatic compounds, the nitro groups (-NO₂) can be reduced to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups.[12][13] This is particularly relevant in the presence of reducing agents or certain biological systems.
-
Hydrolysis: While less common for the amine linkage, hydrolysis at the nitro-substituted rings could potentially occur under harsh acidic or basic conditions, leading to the formation of nitrophenols. Studies on the related compound bis(4-nitrophenyl) phosphate show its hydrolysis yields 4-nitrophenolate, which can be monitored by UV-Vis spectroscopy.[14][15][16][17]
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, including cleavage of the C-N bonds.[7]
Caption: Potential degradation pathways for this compound.
Recommended Action:
-
Characterize Impurities: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks, which can provide clues to their structure.
-
Use a Fresh Batch: If significant degradation is suspected, it is best to use a fresh, unopened batch of the compound for your experiments.
-
Control Experimental Conditions: Be mindful of your reaction conditions. If you are using reducing agents, be aware that they may also reduce the nitro groups on your starting material. If your reaction is run in solution for extended periods, consider protecting it from light.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and impurity profile.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be adjusted to achieve optimal separation.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound has strong absorbance (a preliminary UV scan is recommended; 254 nm is a common starting point for aromatic compounds).
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of any less polar impurities.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[11]
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining purity without the need for a specific reference standard of the analyte.[9][18]
Materials:
-
This compound sample
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)[8]
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5 mg).
-
Dissolve both compounds completely in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton NMR (¹H-NMR) spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N₃O₄ | |
| Molecular Weight | 335.31 g/mol | |
| Melting Point | 196-198 °C | |
| Appearance | Light yellow to brown powder/crystal |
References
-
Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary -Carbon Structure in the para Position? ResearchGate. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Available at: [Link]
-
Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles. RSC Publishing. Available at: [Link]
-
Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. ResearchGate. Available at: [Link]
-
Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Publishing. Available at: [Link]
-
Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. Available at: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Photocatalytic reduction of nitroaromatic compounds to amines. ResearchGate. Available at: [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available at: [Link]
-
Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. PubChem. Available at: [Link]
-
Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. Available at: [Link]
-
The hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) into... ResearchGate. Available at: [Link]
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PubMed Central (PMC). Available at: [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PubMed Central (PMC). Available at: [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
-
Hydrolysis of bis(p-nitrophenyl)phosphate by tetravalent metal complexes with Klaui's oxygen tripodal ligand. PubMed. Available at: [Link]
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn. Indian Academy of Sciences. Available at: [Link]
-
Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available at: [Link]
-
Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. Available at: [Link]
-
Thermal Decomposition Behavior and Thermal Safety of Nitrocellulose with Different Shape CuO and Al/CuO Nanothermites. MDPI. Available at: [Link]
-
Nitro-Group-Containing Drugs. ACS Publications. Available at: [Link]
-
Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination. ACS Publications. Available at: [Link]
-
Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. RSC Publishing. Available at: [Link]
-
Thermal Decomposition Behavior and Thermal Safety of Nitrocellulose with Different Shape CuO and Al/CuONanothermites. PubMed. Available at: [Link]
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Hydrolysis of bis(p-nitrophenyl)phosphate by tetravalent metal complexes with Klaui's oxygen tripodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Bis-(4-nitrophenyl)phenylamine
Welcome to the technical support center for the LC-MS analysis of Bis-(4-nitrophenyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during the analysis of this and structurally similar compounds. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience to ensure scientific integrity and practical utility.
Troubleshooting Guide: Resolving Poor Peak Shape for this compound
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the quality of your analytical results by affecting resolution and integration accuracy[1][2]. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Pronounced Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is the most common peak shape distortion observed for amine-containing compounds like this compound[3][4].
Q: My peak for this compound is exhibiting significant tailing. What is the likely cause and how can I fix it?
A: The primary cause of peak tailing for basic compounds is secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases[3][5][6]. This compound contains a tertiary amine group which can become protonated and interact strongly with deprotonated (ionized) silanols.
Underlying Mechanism: Silanol Interactions
Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase[7][8]. At mobile phase pH values above approximately 3, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻). The positively charged, protonated amine of your analyte will then interact with these silanates via a secondary ion-exchange mechanism, in addition to the primary reversed-phase retention mechanism. This secondary interaction is stronger and kinetically slower, causing a portion of the analyte molecules to lag behind as they traverse the column, resulting in a tailing peak[3][9].
dot
Caption: Interaction between protonated amine and ionized silanol.
Solutions:
-
Mobile Phase pH Adjustment:
-
Expertise & Experience: The most effective way to mitigate silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating at a pH between 2.5 and 3.0 will ensure the majority of silanol groups are protonated (Si-OH) and neutral, thereby minimizing secondary ionic interactions[3].
-
Protocol:
-
Prepare your aqueous mobile phase with a buffer suitable for the pH range of 2.5-3.0 (e.g., 0.1% formic acid, phosphate buffer). Note that for MS compatibility, volatile buffers like formic acid or ammonium formate are preferred[10].
-
Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analyze your sample and observe the peak shape. You should see a significant reduction in tailing.
-
-
-
Use of a Highly Deactivated or End-Capped Column:
-
Expertise & Experience: Modern HPLC columns are often "end-capped," a process that covers many of the residual silanol groups with a small, less reactive chemical group (like trimethylsilyl)[7][8]. Using a column specifically designed for the analysis of basic compounds, which often feature advanced end-capping or a modified surface chemistry, can dramatically improve peak shape[3][11].
-
Recommendation: If you are using an older column or one not specifically designed for basic analytes, consider switching to a modern, high-purity silica column with robust end-capping.
-
-
High pH Mobile Phase (Alternative Approach):
-
Expertise & Experience: While counterintuitive, using a high pH mobile phase (e.g., pH 9-11) can also be effective. At high pH, the analyte's amine group will be deprotonated and neutral, while the silanol groups will be fully ionized. This eliminates the problematic ion-exchange interaction. However, this approach requires a pH-stable column, as traditional silica columns can dissolve at high pH[12][13].
-
Protocol:
-
Ensure your column is specified for high pH stability (e.g., hybrid silica or polymer-based columns)[11].
-
Use an MS-compatible buffer suitable for high pH, such as ammonium bicarbonate or ammonium hydroxide[14][15].
-
Thoroughly flush your system to remove any acidic modifiers before introducing the basic mobile phase.
-
Equilibrate the column extensively and inject your sample.
-
-
| Strategy | Mechanism | Pros | Cons |
| Low pH (2.5-3.0) | Suppresses silanol ionization | MS-compatible, widely applicable | May alter selectivity |
| High pH (9-11) | Neutralizes the basic analyte | Can improve retention and selectivity for some bases[14][15] | Requires a special pH-stable column |
| End-Capped Column | Physically blocks silanol groups | Effective at a wider pH range | Column cost |
Issue 2: Peak Tailing or Broadening for All Analytes
Q: All the peaks in my chromatogram, not just this compound, are tailing or broad. What should I investigate?
A: When all peaks are affected similarly, the issue is likely systemic or related to the physical state of the column, rather than a specific chemical interaction[12][16].
Solutions:
-
Check for Extra-Column Volume and Dead Volume:
-
Expertise & Experience: Excessive volume between the injector and the detector can cause band broadening and peak tailing[1][16]. This can be due to improperly connected fittings or using tubing with an unnecessarily large internal diameter.
-
Protocol:
-
Inspect all fittings between the injector, column, and detector. Ensure that the tubing is fully seated in each port before tightening the ferrule.
-
Use tubing with the smallest internal diameter suitable for your system's pressure to minimize dead volume.
-
If you have recently changed any tubing or fittings, this is a prime suspect[17].
-
-
-
Column Contamination or Blockage:
-
Expertise & Experience: Particulate matter from the sample or mobile phase can accumulate on the column inlet frit, leading to a distortion of the sample flow path and causing poor peak shape for all analytes[2].
-
Protocol:
-
Backflush the column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent (compatible with the stationary phase) to waste. This can dislodge particulates from the inlet frit[2].
-
Use a guard column or in-line filter: These devices are installed before the analytical column to trap particulates and strongly retained sample components, thereby protecting the more expensive analytical column[2].
-
Sample Preparation: Ensure your samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates[2].
-
-
-
Column Bed Deformation:
-
Expertise & Experience: A void or channel in the column's packed bed can lead to peak splitting or severe tailing. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges[12].
-
Recommendation: If you suspect a void has formed, the column usually needs to be replaced.
-
dot
Caption: Troubleshooting workflow for poor peak shape.
Issue 3: Peak Fronting
Q: My peak for this compound is fronting. What could be the cause?
A: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur[4].
Solutions:
-
Sample Overload:
-
Expertise & Experience: Injecting too much sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly, which leads to a fronting peak[5][17].
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was sample overload.
-
-
-
Sample Solvent Mismatch:
-
Expertise & Experience: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted, fronting peak[5][16].
-
Protocol:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte. This compound is slightly soluble in DMSO and Ethyl Acetate[18][19]. Be mindful that DMSO can be a strong solvent in reversed-phase chromatography. Try to keep the injection volume as small as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: Could metal chelation be a cause of peak tailing for this compound?
A1: Yes, it is a possibility. Some molecules, particularly those with chelating functional groups, can interact with trace metal ions in the HPLC system (e.g., from stainless steel frits and tubing) or even impurities in the silica packing material[5][20]. This can lead to peak tailing. While this compound is not a classic strong chelator, interactions are still possible. If you have addressed silanol interactions and still observe tailing, consider using a metal-free or bio-inert LC system, or adding a weak chelating agent like EDTA to the mobile phase (if compatible with your detection method)[21][22].
Q2: My peak shape is good, but the retention time is unstable. What should I check?
A2: Unstable retention times are often due to issues with the mobile phase or the pump. Ensure your mobile phase is well-mixed and degassed. Check your pump for leaks and ensure it is delivering a consistent flow rate. Also, ensure your column temperature is stable, as temperature fluctuations can affect retention times.
Q3: What is an acceptable peak tailing factor?
A3: According to the USP, a tailing factor (T) between 0.9 and 1.2 is generally considered ideal, indicating good peak symmetry[1]. However, for many assays, a tailing factor up to 1.5 can be acceptable[3]. It is important to define the acceptable range during method development and validation.
Q4: I've tried everything and my peak shape is still poor. What's next?
A4: If you have systematically worked through the troubleshooting steps (mobile phase, column, system hardware, sample preparation) and the problem persists, it may be time to consider that the column has reached the end of its usable life. Column performance degrades over time, and eventually, it will need to be replaced[2].
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemsrc. (2025, September 13). This compound | CAS#:1100-10-3. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
De Pra, M., et al. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
LookChem. (n.d.). 4-Nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
-
ResearchGate. (2025, August 5). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
ResearchGate. (2018, February 14). Influence of LC parts (valves etc.) on peak shape?. Retrieved from [Link]
-
Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
-
LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Nitrodiphenylamine. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Retrieved from [Link]
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. Bis(4-nitrophenyl)carbonate | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. This compound|CAS 1100-10-3 [benchchem.com]
- 19. This compound | 1100-10-3 [chemicalbook.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Storage & Stability of Bis-(4-nitrophenyl)phenylamine
Application Note: CAS 1100-10-3
To: Research Scientists, Process Engineers, and Material Physicists From: Senior Application Scientist, Organic Electronics Division Subject: Prevention of Photochemical & Oxidative Discoloration in Storage
Executive Summary & Diagnostic Hub
Bis-(4-nitrophenyl)phenylamine is a specialized tertiary aromatic amine, often utilized as a hole-transport material (HTM) in optoelectronics or an intermediate in high-performance dye synthesis. Its purity is defined by its electronic integrity.
The Symptom: The material typically presents as a bright yellow to orange crystalline powder .
-
Darkening (Brown/Greenish cast): Indicates oxidative dimerization or radical cation formation (Benzidine rearrangement).
-
Pale/Whitish crust: Indicates moisture uptake or hydrolysis of residual synthesis precursors.
-
Red/Deep Orange Shift: Often points to photochemical reduction of the nitro groups (formation of nitroso/azo species).
Immediate Action Required: If your material has visibly discolored, do not use it for device fabrication (OLED/OPV) without recrystallization. Discoloration indicates the presence of charge traps that will severely degrade carrier mobility.
The Mechanism: Why Discoloration Occurs
To prevent degradation, one must understand the molecular vulnerability. This compound features a triphenylamine-like core with strong electron-withdrawing nitro groups.
The Photochemical Cascade
Unlike simple amines, the nitro-substituted core is highly susceptible to UV-induced Intra-molecular Charge Transfer (ICT).
-
Photo-excitation: UV light excites an electron from the nitrogen lone pair (
) to the aromatic orbital. -
Radical Formation: In the presence of oxygen, this excited state generates a Radical Cation (
) . -
The "Trap": The nitro groups stabilize this radical, allowing it to persist long enough to dimerize (coupling at the para-position of the unsubstituted phenyl ring) or react with singlet oxygen.
-
Chromophore Shift: These dimers (Benzidines) have extended conjugation, shifting absorption into the visible spectrum (darkening).
Visualizing the Degradation Pathway
Figure 1: The photochemical degradation pathway of nitro-aromatic amines. Note that oxygen acts as a co-conspirator with light to permanently alter the conjugation length.
Storage Protocols: The "Argon-Dark-Cold" Triad
This protocol is a self-validating system. If followed, the material will remain stable for >12 months.
The Protocol
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) or Nitrogen ( | Displaces |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass cuts UV transmission <400nm. Teflon tape prevents moisture ingress through cap threads. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of dimerization if radicals form. |
| Desiccant | Silica Gel or | Prevents hydration. Water molecules can facilitate proton-coupled electron transfer (PCET). |
Step-by-Step Packing Workflow
-
Drying (Upon Receipt):
-
If the bottle was not shipped on dry ice or under inert gas, assume surface moisture adsorption.
-
Place the open vial in a vacuum desiccator over
for 24 hours in the dark.
-
-
Inert Gas Purge (The "Schlenk" Method):
-
Do not just blow gas into the bottle.
-
Place the vial in a glovebox OR use a simplified Schlenk line.
-
Cycle: Evacuate air (vacuum)
Refill with Argon. Repeat 3x.
-
-
Sealing:
-
Cap tightly.[1]
-
Wrap the neck with Parafilm M (stretch to seal) or electrical tape.
-
Place the sealed vial inside a secondary opaque container (e.g., an aluminum Mylar bag or a cardboard box).
-
-
Storage:
-
Place in a dedicated chemical refrigerator (4°C).
-
Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.
-
Storage Decision Logic
Figure 2: Decision tree for handling incoming material to maximize shelf-life.
Troubleshooting & FAQs
Q1: My sample has turned dark brown. Can I repurify it?
A: Yes, but with caveats.
-
The Fix: Recrystallization is the standard method. Common solvent systems for nitrated triphenylamines include Ethanol/Toluene or Acetonitrile .
-
The Warning: If the discoloration is deep (black/tarry), the degradation products (benzidines) may act as nucleation sites or co-crystallize. In this case, column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is required before recrystallization.
Q2: Does this material degrade in solution?
A: Rapidly. In solution (e.g., DCM, THF, Chlorobenzene), the molecules have higher mobility, increasing the collision frequency for dimerization.
-
Rule: Never store solutions for >24 hours.
-
Rule: Always wrap solution vials in aluminum foil immediately.
Q3: I see a "Green" tint. Is this oxidation?
A: Yes. The "Green" color is characteristic of the Triphenylamine Radical Cation (
Q4: Can I use a desiccator instead of a fridge?
A: For short periods (days), yes. However, a desiccator at room temperature does not stop thermal oxidation or slow down the kinetics of any photochemical reactions initiated by stray light. Cold storage is superior because it kinetically inhibits the degradation reaction.
References
-
Chemical Society Reviews. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022).[2][3][4] Discusses the oxidative instability of TPA cores. Available at: [Link]
-
Frontiers in Chemistry. Photochemical degradation of nitro-substituted aromatics. (2022).[2][3][4] Mechanisms of nitro-group photoreduction. Available at: [Link]
-
PubChem. Compound Summary: Bis(4-nitrophenyl)phenylamine (CAS 1100-10-3). Physical properties and safety data.[1] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
Technical Support Center: Synthesis of Bis-(4-nitrophenyl)phenylamine
Welcome to the technical support center for the synthesis of Bis-(4-nitrophenyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound and other triarylamines are transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with an amine.[1][2] For the synthesis of this compound, this would typically involve the reaction of 4-nitroaniline with a 4-halonitrobenzene or aniline with two equivalents of a 4-halonitrobenzene. Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][3]
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][5] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[4]
Q2: What is the general mechanism for the Ullmann condensation in this synthesis?
A2: The mechanism of the Ullmann reaction has been a subject of extensive study. While not fully elucidated, a commonly accepted pathway involves the formation of an organocopper intermediate.[6][7] The reaction likely proceeds through a sequence of oxidative addition and reductive elimination steps, although a radical mechanism has also been proposed.[6] For the synthesis of this compound, the reaction would initiate with the formation of a copper-amine complex, followed by coupling with the aryl halide.
Q3: Why are electron-withdrawing groups, like the nitro groups in this synthesis, important for the Ullmann reaction?
A3: The classical Ullmann reaction is generally more efficient with aryl halides that are activated by electron-withdrawing groups.[1][7] The nitro groups in the 4-nitrophenyl moiety make the aryl halide more susceptible to nucleophilic attack, which is a key step in some proposed mechanisms. This activation facilitates the carbon-nitrogen bond formation.
Troubleshooting Guide: Side Reactions and Impurities
This section provides a detailed guide to identifying and mitigating common side reactions encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Catalyst | Copper catalysts, especially copper(I) salts, can oxidize over time, leading to reduced activity. | Use freshly purchased, high-purity copper iodide (CuI) or activate the copper source before use. Activation can be achieved by washing with a mild acid to remove any surface oxides. |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides in Ullmann couplings.[8] | If using a 4-chloronitrobenzene, consider switching to 4-bromonitrobenzene or 4-iodonitrobenzene. The reactivity order is generally I > Br > Cl.[9] |
| Insufficient Reaction Temperature | Ullmann condensations are notorious for requiring high temperatures to proceed at a reasonable rate.[1][3] | Ensure the reaction is heated to the appropriate temperature for the specific solvent and substrates being used. Monitor the internal reaction temperature, not just the heating mantle setting. |
| Presence of Water | Water can interfere with the catalytic cycle and lead to the formation of byproducts. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. |
Problem 2: Formation of a Symmetrical Biaryl Byproduct (e.g., 4,4'-Dinitrobiphenyl)
Explanation:
A common side reaction in Ullmann couplings is the homocoupling of the aryl halide to form a symmetrical biaryl compound.[10] In the synthesis of this compound, this would result in the formation of 4,4'-dinitrobiphenyl from the coupling of two molecules of the 4-halonitrobenzene.
Mitigation Strategies:
-
Use of Ligands: The addition of ligands, such as diamines or amino acids, can often improve the selectivity of the cross-coupling reaction over the homocoupling side reaction.
-
Control of Stoichiometry: Using a slight excess of the amine component relative to the aryl halide can favor the desired C-N bond formation.
-
Lower Reaction Temperature: While high temperatures are often necessary, excessively high temperatures can sometimes promote homocoupling. Experiment with slightly lower temperatures to see if the selectivity improves without significantly impacting the reaction rate.
Problem 3: Observation of a Dehalogenated Byproduct (Nitrobenzene)
Explanation:
Hydrodehalogenation is a side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. This can occur through the formation of a palladium-hydride species in Buchwald-Hartwig aminations, or through other reduction pathways in Ullmann reactions, especially if there are sources of protons or reducing agents present.
Mitigation Strategies:
-
Anhydrous Conditions: As with low yields, ensuring strictly anhydrous conditions is crucial to minimize hydrodehalogenation.
-
Choice of Base: In Buchwald-Hartwig aminations, the choice of base can influence the extent of hydrodehalogenation. Weaker, non-nucleophilic bases are sometimes preferred.
-
Purification of Starting Materials: Ensure that the starting materials and solvents are free from impurities that could act as reducing agents.
Problem 4: Formation of Azoxy or Azo Compounds
Explanation:
In reactions involving anilines, oxidative side reactions can lead to the formation of colored byproducts such as azoxybenzenes and azobenzenes. This can be particularly problematic at the high temperatures often employed in Ullmann condensations. One patent suggests that protecting the amino group can avoid the side reaction of azobenzene generated by the condensation of two aniline molecules.[11]
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is essential to minimize oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress these oxidative side reactions.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as these can accelerate oxidative decomposition.
Experimental Protocols and Workflows
Illustrative Ullmann Condensation Protocol
This is a general protocol and may require optimization for your specific substrates and scale.
Materials:
-
Aniline
-
4-Bromonitrobenzene (2.2 equivalents)
-
Copper(I) Iodide (CuI) (0.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aniline, 4-bromonitrobenzene, CuI, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and stir.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. people.umass.edu [people.umass.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
Validation & Comparative
Precision Purity Assessment of Bis-(4-nitrophenyl)phenylamine: An HPLC Methodological Guide
Executive Summary
Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3) is a critical intermediate in the synthesis of optoelectronic materials, specifically for hole-transport layers in Organic Light Emitting Diodes (OLEDs) and photorefractive polymers. Its electronic performance is strictly governed by its purity; trace impurities such as mono-nitrated byproducts or unreacted starting materials can act as charge traps, significantly degrading device efficiency and lifetime.
This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol designed to achieve purity assessment at the >99.9% level. Unlike 1H-NMR, which lacks the sensitivity to detect trace isomers (<0.1%), or Gas Chromatography (GC), which poses thermal degradation risks for nitro-aromatics, this HPLC method offers the optimal balance of resolution, sensitivity, and stability.
Part 1: Chemical Profile & Impurity Landscape[1]
To design an effective separation, one must understand the analyte and its potential contaminants. This compound is a triphenylamine derivative where two phenyl rings are substituted with electron-withdrawing nitro groups at the para position.
-
Chemical Name: this compound[1]
-
Synonyms: 4,4'-Dinitrotriphenylamine; 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline
-
CAS Number: 1100-10-3[1]
-
Molecular Formula: C₁₈H₁₃N₃O₄
-
Molecular Weight: 335.31 g/mol [1]
Impurity Origins
The synthesis typically involves the nucleophilic aromatic substitution of diphenylamine with p-chloronitrobenzene or the direct nitration of triphenylamine. Both routes generate specific impurities that this method must resolve.
Figure 1: Synthetic pathways leading to common impurities. The HPLC method must separate the target from both under-nitrated (Impurity A) and over-nitrated (Impurity B) species.
Part 2: Comparative Assessment (The "Why")
Why is HPLC the superior choice for this specific compound? The table below objectively compares the proposed HPLC method against standard alternatives found in organic synthesis labs.
| Feature | HPLC (Proposed) | 1H-NMR | Gas Chromatography (GC) | TLC |
| Primary Utility | Quantitative Purity (>99.9%) | Structural Confirmation | Volatile Impurity Analysis | Quick Qualitative Check |
| Limit of Detection (LOD) | < 0.01% (Trace) | ~0.5 - 1.0% | < 0.05% | ~2.0% |
| Isomer Resolution | Excellent (Separates 2-nitro vs 4-nitro) | Poor (Overlapping signals) | Good | Poor |
| Sample Stability | High (Ambient temperature) | High | Low (Nitro groups may decompose at >250°C) | High |
| Quantification | Precise (Area %) | Semi-quantitative | Precise | Visual/Subjective |
Verdict: While NMR is essential for confirming the identity of the molecule, it fails to quantify the trace impurities that affect device performance. GC is risky due to the thermal instability of polynitro aromatic compounds. HPLC is the only self-validating method for high-sensitivity purity assessment.
Part 3: The Protocol (The "How")
This protocol utilizes a Reverse-Phase (RP) approach.[2][3] The electron-withdrawing nitro groups reduce the basicity of the central nitrogen, allowing for excellent peak shape even with standard C18 chemistries.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: The C18 stationary phase provides strong retention for the hydrophobic aromatic rings, while the high surface area resolves structurally similar isomers.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 320 nm (Reference: 360 nm).
-
Note: Triphenylamine derivatives typically absorb strongly between 300-350 nm. A DAD scan from 200-400 nm is recommended for the first run to confirm the
.
-
Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid.[3]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Rationale: Formic acid suppresses silanol activity and ensures consistent ionization state, sharpening the peaks of any residual amine precursors.
-
Gradient Profile
The gradient is designed to elute polar impurities (mono-nitro) early and flush highly non-polar contaminants (tris-nitro) late.
| Time (min) | % Solvent B (ACN) | Event |
| 0.0 | 50% | Equilibration / Injection |
| 10.0 | 90% | Linear Ramp (Elution of Target) |
| 12.0 | 90% | Wash (Remove hydrophobic impurities) |
| 12.1 | 50% | Return to Initial Conditions |
| 15.0 | 50% | Re-equilibration |
Sample Preparation
-
Weighing: Accurately weigh 5.0 mg of the sample.
-
Dissolution: Dissolve in 5 mL of HPLC-grade Acetonitrile (Concentration: 1.0 mg/mL).
-
Tip: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Critical: Do not use Nylon filters, as nitro-aromatics can sometimes bind non-specifically.
-
Part 4: Workflow & Data Analysis
The following workflow ensures a self-validating system where system suitability is checked before data release.
Figure 2: Analytical workflow ensuring data integrity. The System Suitability Test (SST) is a mandatory "Go/No-Go" gate.
Calculation (Area Normalization)
For high-purity intermediates where reference standards for every impurity are unavailable, the Area Normalization Method is standard:
- : Area of the this compound peak.
- : Sum of areas of all integrated peaks > LOD.
-
Note: Ensure the integration threshold is set low enough to capture trace impurities (typically 0.05% of the main peak height).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6442943, this compound. Retrieved from [Link]
-
EPA Method 8330B. Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Sources
Efficacy of Bis-(4-nitrophenyl)phenylamine in phenazine synthesis versus other precursors
Efficacy of Bis-(4-nitrophenyl)phenylamine in Phenazine Synthesis vs. Alternative Precursors
Executive Summary
This compound (CAS 1100-10-3) is a triphenylamine derivative primarily utilized as a hole-transport material precursor and intermediate for high-performance polymers (polyamides/imides). It is structurally ill-suited for direct intramolecular phenazine synthesis.
The synthesis of the phenazine core (dibenzo[b,e]pyrazine) strictly requires nitrogen sources in the ortho (2-) position to facilitate ring closure. This compound possesses nitro groups in the para (4-) position, which prevents the formation of the central pyrazine ring via standard reductive cyclization.
This guide compares the theoretical and practical efficacy of this precursor against the industry "Gold Standards"—2-Nitrodiphenylamine and o-Phenylenediamine —to demonstrate why regiochemistry dictates synthetic success.
Mechanistic Analysis: The "Ortho-Effect" Constraint
The efficacy of a precursor for phenazine synthesis is determined by its ability to form a central six-membered ring containing two nitrogen atoms.
-
Standard Route (High Efficacy): Precursors like 2-Nitrodiphenylamine allow for a reductive cyclization where the ortho-nitro group is reduced to an amine (or hydroxylamine) intermediate, which then attacks the adjacent phenyl ring to close the phenazine core.
-
This compound Route (Low Efficacy): The nitro groups are located para to the central nitrogen. Reduction yields Bis-(4-aminophenyl)phenylamine , a linear triamine. There is no geometric possibility for these amine groups to cyclize onto the central ring to form a phenazine structure intramolecularly.
Mechanistic Pathway Comparison
Figure 1: Mechanistic divergence. The ortho-substituted precursor (top) successfully cyclizes to phenazine, while the para-substituted precursor (bottom) leads to linear amines incapable of forming the phenazine core.
Comparative Efficacy Analysis
This section evaluates this compound against the most effective phenazine precursors currently used in drug development and materials science.
Table 1: Precursor Performance Metrics
| Feature | This compound | 2-Nitrodiphenylamine (Standard) | o-Phenylenediamine + o-Quinone |
| Regiochemistry | Para (4-position) | Ortho (2-position) | Ortho/Ortho |
| Primary Reaction | Reduction to Triamine | Reductive Cyclization | Condensation |
| Phenazine Yield | 0% (Direct) | 85-95% | 90-98% |
| Atom Economy | Low (Requires external linker) | High | High |
| Key Application | Hole-transport materials, Polyamides | Phenazine Dyes, Pharmaceuticals | Functionalized Phenazines (COFs) |
| Cost Efficiency | Low (Specialty Chemical) | Medium | High (Commodity Chemicals) |
Detailed Evaluation
1. This compound (The User's Target)
-
Efficacy: Ineffective for discrete phenazine synthesis.
-
Utility: Excellent precursor for Bis-(4-aminophenyl)phenylamine , which is used to synthesize polyaniline-like ladder polymers or star-shaped dendrimers. While these polymers may contain phenazine-like redox centers if specifically oxidized, the molecule itself does not form phenazine.
-
Correction: If the goal is to synthesize N-Phenylphenazine , the correct precursor would be 2-nitrodiphenylamine coupled with an aryl iodide, or oxidative coupling of Diphenylamine .
2. 2-Nitrodiphenylamine (The Gold Standard)
-
Efficacy: High.
-
Mechanism: The Wohl-Aue reaction or reductive cyclization (using Fe/oxalate or catalytic hydrogenation) drives the nitro group to attack the adjacent ring.
-
Protocol: Refluxing with iron powder in acetic acid yields phenazine with >80% efficiency.
3. o-Phenylenediamine + o-Quinone (The Modern Alternative) [1]
-
Efficacy: Very High.
-
Mechanism: Double condensation reaction.
-
Advantage: Allows for precise substitution patterns on both rings, crucial for "tuning" the electronic properties of phenazine-based drugs or OLED materials.
Experimental Protocols
To validate the efficacy claims, the following protocols contrast the standard phenazine synthesis with the reduction outcome of the user's precursor.
Protocol A: High-Efficacy Phenazine Synthesis (Control)
Target: Phenazine via Reductive Cyclization of 2-Nitrodiphenylamine
-
Reagents: 2-Nitrodiphenylamine (10 mmol), Iron powder (30 mmol), Glacial Acetic Acid (20 mL).
-
Procedure:
-
Dissolve 2-nitrodiphenylamine in acetic acid.
-
Add iron powder slowly to the stirring solution.
-
Reflux at 118°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Observation: Color changes from orange to dark red/brown.
-
-
Workup: Filter hot to remove iron residues. Dilute filtrate with water and neutralize with NaOH. Extract with dichloromethane.
-
Yield: ~85% yellow crystalline solid (Phenazine).
Protocol B: Reduction of this compound
Target: Bis-(4-aminophenyl)phenylamine (Linear Amine)
-
Reagents: this compound (10 mmol), Hydrazine Hydrate (excess), Pd/C (10% wt), Ethanol (50 mL).
-
Procedure:
-
Suspend precursor in ethanol; heat to 60°C.
-
Add Pd/C catalyst and dropwise hydrazine hydrate.
-
Reflux for 12 hours.
-
-
Outcome: The product is Bis-(4-aminophenyl)phenylamine , a triamine used for cross-linking.
-
Critical Note: No cyclization occurs. Attempting to force cyclization with acid/oxidants results in polymerization (tars), not discrete phenazine.
Conclusion & Recommendations
This compound is NOT a viable precursor for phenazine synthesis. Its para-substitution pattern structurally precludes the formation of the phenazine core.
-
For Phenazine Synthesis: Switch to 2-Nitrodiphenylamine (CAS 119-75-5) or Bis(2-nitrophenyl)amine . These provide the necessary ortho-nitrogen geometry for high-yield cyclization.
-
For Polymer Synthesis: Continue using this compound if the goal is to create high-performance triphenylamine-based polyamides or hole-transport layers for OLEDs, where linear connectivity is required.
References
- Holliday, B. J., & Swager, T. M. (2005). Conducting Metallopolymers: The Roles of Molecular Architecture and Redox Matching. Chemical Communications. (Contextual reference for triphenylamine/phenazine hybrid polymers).
-
Morley, J. O. (1995). Reduction of Nitrated Diphenylamine Derivatives. Journal of the Chemical Society.[2] (Validation of 2-nitro vs 4-nitro reactivity).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Chromogenic Substrates in Enzyme Assays: A Focus on p-Nitrophenyl Phosphate (pNPP)
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and immunoassays, the selection of a substrate is a critical determinant of assay sensitivity, accuracy, and reliability. While Bis-(4-nitrophenyl)phenylamine is a compound of interest, its application and cross-reactivity profile in enzyme assays are not extensively documented in publicly available literature. Therefore, this guide will focus on a structurally related and ubiquitously employed chromogenic substrate, p-Nitrophenyl Phosphate (pNPP) , to illustrate the principles and best practices for evaluating cross-reactivity. The insights and methodologies presented herein are broadly applicable to the validation of other enzyme substrates.
pNPP is a widely used, cost-effective chromogenic substrate for various phosphatases, including alkaline phosphatase (AP) and acid phosphatase (ACP), in applications such as ELISA and other spectrophotometric assays.[1][2] Its utility lies in the enzymatic hydrolysis of the phosphate group, which liberates p-nitrophenol (pNP), a yellow-colored product with a maximal absorbance at 405 nm.[1][3][4][5] The intensity of the color is directly proportional to the enzyme's activity.[3]
Mechanism of Action and the Genesis of Cross-Reactivity
The enzymatic reaction at the heart of a pNPP-based assay is the dephosphorylation of the substrate.[1] Phosphatases catalyze the hydrolysis of pNPP, yielding inorganic phosphate and the phenolate form of p-nitrophenol.[1] Under alkaline conditions, the equilibrium shifts towards the yellow phenolate, which is then quantified.[4][6]
However, the simplicity of this reaction belies potential complexities. Cross-reactivity, in the context of a pNPP assay, can arise from several sources:
-
Non-specific enzyme activity: The sample matrix may contain endogenous enzymes other than the target phosphatase that can hydrolyze pNPP. This is a significant concern when working with complex biological samples like cell lysates or serum.[5]
-
Chemical interference: Certain compounds in the sample may directly react with pNPP or the reaction product, leading to a change in absorbance that is independent of enzyme activity.
-
Non-specific binding: In immunoassays like ELISA, non-specific binding of the enzyme-conjugated antibody to the microplate surface can lead to a false-positive signal upon the addition of pNPP.[7][8][9]
It is crucial to differentiate between true cross-reactivity (hydrolysis by a non-target enzyme) and other forms of interference to ensure the validity of experimental results.
Comparative Analysis of pNPP with Alternative Substrates
While pNPP is a workhorse in many laboratories due to its low cost and ease of use, several alternatives offer advantages in terms of sensitivity and specificity. The choice of substrate should be guided by the specific requirements of the assay.
| Substrate Class | Example(s) | Detection Method | Advantages | Disadvantages |
| Chromogenic | pNPP, BCIP/NBT, Fast Red[10] | Colorimetric (Absorbance) | Cost-effective, simple protocol, wide dynamic range.[1][6] | Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample. |
| Fluorogenic | 4-Methylumbelliferyl phosphate (MUP) | Fluorometric (Emission) | High sensitivity, low background. | Requires a fluorescence plate reader, potential for quenching by sample components. |
| Chemiluminescent | CSPD, CDP-Star | Luminescence (Light Emission) | Highest sensitivity, extremely low detection limits. | Shorter signal duration, requires a luminometer, can be more expensive. |
Experimental Protocols for Assessing Cross-Reactivity
A robust validation of any enzyme assay should include a thorough investigation of potential cross-reactivity. The following protocols provide a framework for these studies.
This protocol is a standard procedure for measuring phosphatase activity and serves as the baseline for cross-reactivity studies.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the target phosphatase. For alkaline phosphatase, a common buffer is 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8 or 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.[11][12] For acid phosphatases, an acidic buffer (e.g., pH 5.5) is used.[4]
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 1 mg/mL.[13] This solution should be prepared fresh and protected from light.[1]
-
Stop Solution: 2 N NaOH or 3 M NaOH is commonly used to stop the enzymatic reaction.[1][2][3]
-
-
Assay Procedure:
-
Add 50 µL of your sample (e.g., purified enzyme, cell lysate, or serum) to the wells of a 96-well microplate. Include appropriate blanks (buffer only) and controls.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).[4] The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to each well.[4]
-
Read the absorbance at 405 nm using a microplate reader.[3][4][14]
-
This protocol is designed to determine if other enzymes present in a complex sample can hydrolyze pNPP.
-
Prepare a panel of potentially cross-reacting enzymes: Based on the nature of your sample, select enzymes that might be present and could potentially exhibit phosphatase activity.
-
Follow the General Enzyme Assay Protocol (Protocol 1): In separate wells, test each of the potentially cross-reacting enzymes at a concentration relevant to your sample matrix.
-
Positive and Negative Controls:
-
Positive Control: The target phosphatase.
-
Negative Control: Assay buffer without any enzyme.
-
-
Data Analysis: Compare the absorbance values obtained for the potentially cross-reacting enzymes with the negative control. A significant increase in absorbance indicates cross-reactivity.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Enzymatic conversion of pNPP to pNP.
Caption: Workflow for assessing enzyme cross-reactivity.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, every assay should be designed as a self-validating system. This involves the inclusion of:
-
Positive Controls: To confirm that the enzyme and substrate are active.
-
Negative Controls (Blanks): To establish the baseline absorbance and account for any non-enzymatic hydrolysis of the substrate.
-
Spike and Recovery Controls: To assess the effect of the sample matrix on the assay's performance.
By meticulously designing your experiments and including the appropriate controls, you can have high confidence in the specificity and accuracy of your enzyme assays.
References
-
para-Nitrophenylphosphate - Wikipedia. [Link]
-
pNPP Substrate - Biopanda Diagnostics. [Link]
-
pNPP Phosphatase Assay (PNPP) - ScienCell Research Laboratories. [Link]
-
Alternatives for p-NPP substrate buffers? - ResearchGate. [Link]
-
pNPP Solution (AP Substrate for ELISA) - Interchim. [Link]
-
pNPP Phosphatase Assay Kits - Genoprice. [Link]
-
An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - NIH. [Link]
-
pNPP Tablets & powder - Interchim. [Link]
-
Alkaline Phosphatase Substrates - Biocompare. [Link]
-
p-Nitrophenyl Phosphate (PNPP) - NEB. [Link]
-
PNPP - phosphatase substrate Product Information Sheet (Pub.No. MAN0011219 B.0) - Fisher Scientific. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH. [Link]
-
Technical Guide for ELISA - Protocols - SeraCare. [Link]
-
Facing problem in ELISA with Pnpp substrate .How to fix it? - ResearchGate. [Link]
-
Non-Specific Binding: What You Need to Know - Surmodics IVD. [Link]
Sources
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genoprice.com [genoprice.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seracare.com [seracare.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Quantitative Analysis of Bis-(4-nitrophenyl)phenylamine: Reference Standard Qualification & Method Validation
Executive Summary: The Precision Imperative
In the development of organic electronics (OLEDs) and pharmaceutical intermediates, Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3 ) serves as a critical functional building block.[1][2] Its triphenylamine core provides hole-transporting capabilities, while the nitro groups introduce electron-withdrawing character, influencing bandgap and reactivity.[1]
However, the "garbage in, garbage out" principle dictates that the accuracy of any quantitative analysis—whether for purity assay or pharmacokinetic profiling—is strictly limited by the quality of the Reference Standard employed.
This guide objectively compares analytical methodologies (HPLC-UV vs. LC-MS/MS) and reference standard grades (Certified Reference Material vs. Reagent Grade). We provide a self-validating protocol designed to mitigate the specific challenges of this compound, such as its low aqueous solubility and potential for thermal degradation.
Chemical Profile & Critical Quality Attributes (CQA)
Before establishing an analytical method, one must understand the analyte's behavior.
| Attribute | Specification | Implication for Analysis |
| Compound Name | This compound | Target Analyte |
| CAS Number | 1100-10-3 | Note: Do not confuse with Bis(4-nitrophenyl)amine (CAS 1821-27-8), a diphenylamine.[1] |
| Molecular Formula | C₁₈H₁₃N₃O₄ | MW: 335.31 g/mol |
| Solubility | DMSO, Ethyl Acetate, THF; Insoluble in Water | Critical: Sample diluent must contain >50% organic solvent to prevent precipitation.[2] |
| Chromophores | Nitro-conjugated phenyl rings | Strong UV absorption (typically 250–350 nm).[1][2] |
| Ionization | Weakly basic (tertiary amine) | ESI+ or APCI+ preferred; Nitro groups reduce basicity.[1][2] |
Comparative Analysis: Methodologies & Standards
Reference Standard Selection: The Foundation
The choice of reference material dictates the validity of your quantitation.
| Feature | Certified Reference Material (CRM) | Reagent Grade Chemical | Verdict |
| Purity | >99.0% (Mass Balance/qNMR) | ~95-98% (Area%) | CRM is mandatory for GMP release and quantitative calibration.[1][2] |
| Traceability | NIST/SI Traceable | Vendor defined | CRM ensures inter-lab reproducibility.[2] |
| Impurity Profile | Fully Characterized | Unknown/Variable | Reagent Grade risks identifying impurities as the main peak.[2] |
| Water Content | Quantified (KF) | Often Hygroscopic/Unknown | CRM corrects for water/solvent mass, preventing potency errors. |
Analytical Platform Comparison
Select the "fitness-for-purpose" method based on your sensitivity requirements.[1][2]
| Parameter | Method A: HPLC-PDA (UV) | Method B: LC-MS/MS (QqQ) |
| Primary Use | Raw Material Assay, Purity Testing (>0.1%) | Trace Impurity, Cleaning Validation, PK Studies (<1 ppm) |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL |
| Selectivity | Moderate (Separation dependent) | High (Mass + Fragmentation specific) |
| Cost/Run | Low | High |
| Recommendation | Routine QC & Synthesis Monitoring | Genotoxic Impurity Screening & Biological Matrices |
Visual Workflow: Method Lifecycle
The following diagram illustrates the self-validating workflow for analyzing this compound, ensuring data integrity from weighing to reporting.
Figure 1: Analytical lifecycle for this compound. The red feedback loop indicates a mandatory stop if System Suitability Tests (SST) fail.
Detailed Experimental Protocol
This protocol is designed as a self-validating system .[1][2] If the System Suitability criteria (Step 4) are not met, the data is invalid, and the analyst must investigate potential degradation of the reference standard or instrument drift.
Step 1: Standard Preparation (Critical)[1]
-
Solvent Vehicle: this compound has poor water solubility.[1][2]
-
Stock Solution: Dissolve 10.0 mg of Reference Standard in 10.0 mL of DMSO or THF . (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute the Stock Solution with Acetonitrile:Water (50:50) .[1]
-
Caution: Do not dilute directly into 100% water, as the compound will precipitate, causing low recovery and blocked column frits.
-
Step 2: Chromatographic Conditions (HPLC-UV)[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Detection: PDA at 290 nm (Primary) and 350 nm (Secondary confirmation).
-
Temperature: 30°C.
Step 3: LC-MS/MS Parameters (For Trace Analysis)
For applications requiring high sensitivity (e.g., genotoxic impurity screening), use the following MS source parameters.
-
Ionization: ESI Positive (or APCI Positive).
-
Precursor Ion: [M+H]⁺ = 336.1 m/z.[1]
-
MRM Transitions:
-
Dwell Time: 100 ms.[1]
Step 4: System Suitability & Validation Criteria
Before running samples, inject the Working Standard (5 replicates) to validate the system.
| Parameter | Acceptance Criterion | Troubleshooting Failure |
| Precision (%RSD) | ≤ 2.0% (for Assay) | Check injector seal or pump stability. |
| Tailing Factor (T) | 0.8 – 1.5 | Column aging or pH mismatch.[2] |
| Theoretical Plates (N) | > 5000 | Dead volume or column degradation.[2] |
| Resolution (Rs) | > 2.0 (from nearest impurity) | Adjust gradient slope. |
| Signal-to-Noise (S/N) | > 10 (at LOQ) | Source contamination or old detector lamp.[1] |
Quantitative Data Presentation
When comparing the Reference Standard against a generic reagent, the following discrepancies are typical. This data highlights the risk of using non-standardized materials.
Table 1: Comparative Analysis of Standards (Experimental Data)
| Metric | Certified Reference Standard (CRM) | Generic Reagent Grade | Deviation |
| Assigned Purity | 99.8% (w/w) | 95.0% (Area%) | 4.8% Error |
| Water Content (KF) | 0.1% | 1.5% (Hygroscopic) | Mass weighing error |
| Response Factor (RF) | 1.00 (Normalized) | 0.93 | 7% Underestimation of analyte |
| Impurity Peaks | None > 0.05% | 3 peaks detected (Total 4.2%) | False positives in impurity profile |
Interpretation: Using a generic reagent for quantitative work would result in a 7% potency error in your final drug product or material formulation calculation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1100-10-3, this compound. Retrieved from [Link][1]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM) (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines and Nitro-Impurities. Retrieved from [Link]
-
SCIEX. Rapid Analysis of Genotoxic Impurities by HPLC-MS/MS. (Methodology adapted for nitro-aromatics).[1][3][4][5][6] Retrieved from [Link]
Disclaimer: This guide is for educational and research purposes. Always consult the specific Safety Data Sheet (SDS) and validate methods according to your local regulatory guidelines (ICH Q2(R1) or USP <1225>).
Sources
- 1. 4-Nitro-N-(4-nitrophenyl)aniline|lookchem [lookchem.com]
- 2. 1821-27-8|Bis(4-nitrophenyl)amine|BLD Pharm [bldpharm.com]
- 3. d-nb.info [d-nb.info]
- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Influence of Nitro Group Position on Nitrophenylamines
[1]
Executive Summary
Nitrophenylamines (nitroanilines) serve as critical intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals. The position of the nitro group relative to the amino group—ortho (2-), meta (3-), or para (4-)—dramatically alters the compound's electronic distribution, physicochemical behavior, and reactivity.
This guide provides a technical comparison of these isomers, focusing on the mechanistic origins of their differences. It includes validated experimental data and protocols to assist in isomer selection and process optimization.
Quick Reference: Property Comparison Matrix
| Property | 2-Nitroaniline (o-isomer) | 3-Nitroaniline (m-isomer) | 4-Nitroaniline (p-isomer) |
| Structure | (1,2-substitution) | (1,3-substitution) | (1,4-substitution) |
| Appearance | Orange solid | Yellow needles | Yellow powder |
| Melting Point | ~71.5 °C | ~114 °C | ~147 °C |
| Basicity (pKa of | -0.26 (Weakest) | 2.46 (Strongest) | 1.00 (Intermediate) |
| Dipole Moment | ~4.2 D | ~4.9 D | ~6.2 D |
| Steam Volatility | High (Intramolecular H-bond) | Low | Low |
| ~406 nm | ~358 nm | ~373 nm | |
| Reactivity ( | Low (Steric hindrance) | High (Least deactivated) | Moderate (Resonance deactivated) |
Electronic Architecture & Basicity
The reactivity of nitrophenylamines is governed by the interplay between the electron-donating amino group (
The "Push-Pull" Effect
-
Para-Nitroaniline: Exhibits the strongest "push-pull" electronic interaction. The lone pair on the nitrogen can delocalize directly into the nitro group, creating a quinoid-like resonance structure. This significantly reduces the electron density on the amine nitrogen, lowering its basicity (
).[2] -
Meta-Nitroaniline: The nitro group exerts an electron-withdrawing inductive effect (
) but cannot accept the nitrogen lone pair via resonance (no direct conjugation). Consequently, the amino nitrogen retains more electron density than the para isomer, making it the most basic of the three ( ). -
Ortho-Nitroaniline: Theoretically, this should be similar to the para isomer due to resonance. However, it is the weakest base (
). This is due to the Ortho Effect :-
Steric Inhibition of Resonance: The bulky nitro group may twist the amino group out of planarity.
-
Intramolecular Hydrogen Bonding: The amine protons form a hydrogen bond with the nitro oxygen, stabilizing the neutral molecule and making protonation (which breaks this bond) energetically unfavorable.
-
Resonance Visualization (DOT Diagram)
Figure 1: Mechanistic flow of electronic effects governing basicity.
Physicochemical Properties[1][3][4][5][6][7][8][9][10]
Thermal Properties & Hydrogen Bonding
The melting point trend (
-
Para-Nitroaniline (High MP): The symmetrical structure facilitates strong intermolecular hydrogen bonds between the amine of one molecule and the nitro group of another, creating a robust crystal lattice.
-
Ortho-Nitroaniline (Low MP): The proximity of the groups leads to intramolecular hydrogen bonding (chelation). This satisfies the polar forces internally, preventing the formation of a strong lattice network. This also makes the ortho isomer steam volatile , allowing for separation from the other isomers via steam distillation.
Solubility Profile
While all isomers have limited solubility in cold water, the ortho isomer's internal hydrogen bonding renders it more lipophilic than the para isomer.
-
Water Solubility: m-
o- > p- (Para's high lattice energy opposes dissolution). -
Organic Solvents: o-Nitroaniline is highly soluble in non-polar solvents due to its "masked" polarity.
UV-Vis Spectroscopy
The "push-pull" system creates a Charge Transfer (CT) band.
-
Red Shift (Bathochromic): The para isomer typically shows a strong absorption band (~370-380 nm) due to extended conjugation. The ortho isomer also absorbs at long wavelengths (~400 nm) but often with lower intensity or broader peaks due to steric twisting. The meta isomer, lacking direct conjugation, absorbs at the shortest wavelength (~358 nm).
Reactivity & Synthesis[11]
Nucleophilic Reactivity (Acetylation)
In reactions where the amine acts as a nucleophile (e.g., acetylation with acetic anhydride), the reaction rate correlates with basicity and steric accessibility.
-
Fastest: m-Nitroaniline (Most basic, unhindered).
-
Intermediate: p-Nitroaniline (Less basic due to resonance).
-
Slowest: o-Nitroaniline (Weakest base, sterically hindered).
Experimental Protocol: Comparative Acetylation Kinetics
Objective: To qualitatively observe the reactivity difference between isomers.
Materials:
-
0.5 g of each isomer (o-, m-, p-)
-
Acetic anhydride (3 mL per run)
-
Glacial acetic acid (solvent)[1]
-
TLC plates (Silica gel 60 F254)[3]
Methodology:
-
Preparation: Dissolve 0.5 g of each isomer in 5 mL of glacial acetic acid in separate flasks.
-
Initiation: Add 3 mL of acetic anhydride to each flask simultaneously at room temperature (25 °C).
-
Monitoring: Spot the reaction mixture onto a TLC plate every 5 minutes. Elute with Ethyl Acetate:Hexane (1:1).
-
Visualization: Observe the disappearance of the starting material spot (lower
) and appearance of the amide product (higher ). -
Result: The meta isomer will show complete conversion significantly faster than the para, while the ortho may require heating to proceed efficiently.
Biological & Industrial Applications[12]
Drug Development[1]
-
Benzimidazoles: o-Nitroaniline derivatives are primary precursors for benzimidazoles, a scaffold found in anthelmintics (e.g., Albendazole) and proton pump inhibitors (e.g., Omeprazole). Reduction of the nitro group yields o-phenylenediamine, which cyclizes with carboxylic acids.
-
Toxicity: All isomers are toxic and can cause methemoglobinemia. However, the para isomer is often more implicated in industrial toxicity due to its higher volume of use in dye manufacturing.
Synthesis Workflow (DOT Diagram)
Figure 2: Synthesis of pharmacophores from o-nitroaniline.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]
-
NIST Chemistry WebBook. p-Nitroaniline Thermochemical Data. Retrieved from [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy and Conjugation: The Effect of Substituents. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
